molecular formula C13H17NO3 B7989569 (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate

(S)-Benzyl 3-methoxypyrrolidine-1-carboxylate

Cat. No.: B7989569
M. Wt: 235.28 g/mol
InChI Key: SIUNLOZEQSBXJC-LBPRGKRZSA-N
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Description

(S)-Benzyl 3-methoxypyrrolidine-1-carboxylate is a chemical compound with a molecular formula of C12H17NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis often begins with L-aspartic acid.

    Formation of Pyrrolidine Ring: The L-aspartic acid undergoes cyclization to form the pyrrolidine ring.

    Introduction of Methoxy Group: A methoxy group is introduced at the 3-position of the pyrrolidine ring.

    Benzyl Protection: The carboxylate group is protected with a benzyl group.

The reaction conditions for each step are optimized to achieve high yield and selectivity. Common reagents used include methanol, benzyl chloride, and various catalysts.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are carefully controlled to maintain product quality and consistency.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 3-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-Benzyl 3-methoxypyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Benzyl 3-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-methoxypyrrolidine-1-carboxylate
  • ®-3-Methoxypyrrolidine-1-carboxylate

Uniqueness

(S)-Benzyl 3-methoxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups. The benzyl protection provides stability and selectivity in reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

benzyl (3S)-3-methoxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-12-7-8-14(9-12)13(15)17-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUNLOZEQSBXJC-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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